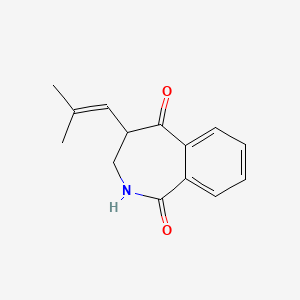
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-Methylprop-1-en-1-yl Group: This step often involves alkylation reactions using reagents such as alkyl halides under basic conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing the ketone and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzazepine core or the side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Shares structural similarities but differs in its core structure and functional groups.
trans-Rose oxide: Another compound with a similar side chain but a different core structure.
Uniqueness
4-(2-Methylprop-1-en-1-yl)-3,4-dihydro-1H-2-benzazepine-1,5(2H)-dione is unique due to its benzazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90679-62-2 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-(2-methylprop-1-enyl)-3,4-dihydro-2H-2-benzazepine-1,5-dione |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-10-8-15-14(17)12-6-4-3-5-11(12)13(10)16/h3-7,10H,8H2,1-2H3,(H,15,17) |
InChI Key |
MMMGUZYISJABHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CNC(=O)C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















